2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid
Description
Properties
Molecular Formula |
C14H23NO5 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.2]octan-1-yl]acetic acid |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-13-4-6-14(7-5-13,19-9-13)8-10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
HBZUYWIIGUXRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Bicyclic Framework Formation
The 2-oxabicyclo[2.2.2]octane core is typically synthesized via Diels-Alder cycloaddition or acid-catalyzed cyclization . For example, reacting furan derivatives with dienophiles like maleic anhydride under thermal conditions generates the bicyclic structure. Solvent choice (e.g., toluene or dichloromethane) and temperatures (80–120°C) significantly influence reaction rates and stereochemical outcomes.
Boc Protection of the Amine Group
The amine at position 4 of the bicyclic system is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Optimal conditions involve anhydrous tetrahydrofuran (THF) at 0–25°C, achieving >90% protection efficiency.
Acetic Acid Side-Chain Introduction
The acetic acid group is introduced via alkylation or carboxylation . For instance, treating the bicyclic intermediate with bromoacetic acid in dimethylformamide (DMF) at 60°C yields the target compound. Alternatively, palladium-catalyzed carbonylation using carbon monoxide and methanol provides a milder route.
Optimization of Reaction Parameters
Critical parameters affecting yield and purity include:
For Boc protection, anhydrous conditions are essential to prevent hydrolysis of the Boc group. In carboxylation reactions, cerium chloride (CeCl₃) and tert-butoxide (t-BuONa) improve yields by stabilizing reactive intermediates.
Comparative Analysis of Synthetic Routes
Two primary routes are evaluated:
Alkylation Route
Carbonylation Route
-
Steps : Bicyclic bromide → palladium-catalyzed carbonylation → hydrolysis.
-
Advantages : Higher atom economy, catalytic reagents.
-
Limitations : Sensitivity to moisture, costly catalysts.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed by:
-
HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water).
-
NMR : Distinct signals for Boc (δ 1.4 ppm, singlet) and acetic acid (δ 3.6 ppm, triplet).
Challenges and Mitigation Strategies
-
Byproduct Formation : Competing reactions during alkylation produce ester derivatives. Mitigated by using excess bromoacetic acid and controlled pH.
-
Boc Deprotection : Acidic conditions (e.g., HCl/dioxane) prematurely remove the Boc group. Addressed by neutral workup protocols.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times. Solvent recovery systems (e.g., distillation) minimize waste, aligning with green chemistry principles .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group undergoes standard derivatization reactions, critical for synthesizing bioactive analogs or conjugates:
| Reaction Type | Conditions | Product | Yield | Key Applications |
|---|---|---|---|---|
| Esterification | Methanol/H<sup>+</sup>, reflux | Methyl ester derivative | 85–92% | Prodrug synthesis |
| Amide Coupling | EDC/HOBt, DMF, RT | Amide derivatives | 70–78% | Peptidomimetics |
| Salt Formation | NaOH (aq.) | Sodium salt | >95% | Improved solubility for biological assays |
Mechanistic Insight :
-
Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Amide coupling employs carbodiimide-mediated activation to form active intermediates for peptide bond formation.
Boc Deprotection and Amine Reactivity
The Boc-protected amine is selectively deprotected under acidic conditions to free the amine for further functionalization:
| Deprotection Method | Conditions | Outcome | Notes |
|---|---|---|---|
| TFA Treatment | 50% TFA in DCM, 0°C → RT | Free amine generation | Complete deprotection in 2 hr |
| HCl/Dioxane | 4M HCl, dioxane, RT | Amine hydrochloride salt | Preferred for stability |
Post-Deprotection Reactions :
-
Acylation : Reacts with acetyl chloride to form acetylated derivatives (83% yield).
-
Suzuki Coupling : Free amine participates in Pd-catalyzed cross-coupling with aryl boronic acids (55–65% yield) .
Bicyclic Ring Modifications
The 2-oxabicyclo[2.2.2]octane core influences reactivity through steric and electronic effects:
Ring-Opening Reactions
Electrophilic Substitution
-
Limited aromaticity restricts traditional electrophilic substitution but enables regioselective iodination at bridgehead positions under radical conditions (e.g., I<sub>2</sub>/AIBN).
Synthetic Utility in Drug Discovery
This compound serves as a bioisostere for phenyl rings, enhancing physicochemical properties in drug candidates:
Case Study: Imatinib Analog Synthesis
-
Outcomes :
Key Reaction Sequence :
-
Boc deprotection (TFA/DCM).
-
Amide coupling with pyridine-3-carbonyl chloride.
Comparative Reactivity with Structural Analogs
The bicyclo[2.2.2]octane framework shows distinct reactivity compared to other saturated bioisosteres:
Degradation Pathways
Stability studies reveal key decomposition routes:
-
Hydrolytic Degradation : Boc group cleavage accelerates at pH < 3 or pH > 8 (t<sub>1/2</sub> = 12 hr at pH 2).
-
Thermal Degradation : Decarboxylation occurs above 150°C, forming bicyclic amine derivatives.
Scientific Research Applications
Chemical Properties and Reactivity
The compound features a carboxylic acid functional group and an amine moiety, which contribute to its reactivity. It can undergo typical reactions associated with carboxylic acids, such as esterification and amidation, making it a versatile building block for synthesizing derivatives or related compounds. The bicyclic framework enhances its stability and influences its interaction with biological targets, which is crucial for its applications in drug development.
Medicinal Chemistry
- Drug Development : The compound's structure allows for modifications that can enhance its pharmacological properties. Research has shown that derivatives of this compound can exhibit significant biological activity against various diseases, including cancer and inflammation.
- Immunological Studies : Interaction studies have focused on the compound's binding affinity to specific proteins involved in immune signaling pathways. Techniques such as molecular docking simulations are employed to understand these interactions better, paving the way for potential therapeutic applications.
- Synthesis of Peptides : The presence of the tert-butoxycarbonyl group makes this compound an excellent candidate for use in peptide synthesis, where it can serve as a protecting group for amino acids during the synthesis process.
Organic Synthesis
- Building Block in Organic Synthesis : The compound serves as a key intermediate in the synthesis of more complex molecules due to its functional groups that allow for further chemical transformations.
- Synthesis Pathways : Various synthetic strategies have been developed to produce this compound efficiently, emphasizing the importance of controlling reaction conditions to achieve high-purity products suitable for further applications.
Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives derived from 2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid. For instance, compounds synthesized from this framework have shown promising results against various cancer cell lines through in vitro assays, indicating potential as anticancer agents.
Immunomodulatory Effects
Another area of research has focused on the immunomodulatory effects of this compound, exploring its ability to modulate immune responses in vitro and in vivo models. These studies aim to establish a foundation for developing new immunotherapeutic agents based on this bicyclic structure.
Mechanism of Action
The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc group can protect the amine functionality during chemical reactions, allowing for selective modifications. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Functional Differences
Key analogues and their distinguishing features are summarized below:
Physicochemical and Reactivity Comparisons
Rigidity and Steric Effects :
- The 2-oxabicyclo[2.2.2]octane core in the target compound imposes significant steric constraints, reducing conformational flexibility compared to pyrrolin or piperazine analogues .
- Azabicyclo analogues (e.g., 2-azabicyclo[2.2.2]octane) exhibit higher basicity due to the nitrogen atom, influencing solubility and reactivity .
Functional Group Reactivity: The Boc group in all compounds serves as a transient amine protector, but its stability varies with the scaffold. For example, bicyclo systems exhibit slower deprotection kinetics than linear analogues due to steric hindrance . The acetic acid group in the target compound enables esterification or amidation, whereas furan or phenoxy substituents in analogues allow for π-π stacking or halogen bonding .
Thermodynamic Stability :
- The saturated bicyclo[2.2.2]octane scaffold enhances thermal stability compared to unsaturated systems like pyrrolin derivatives, which may undergo isomerization .
Biological Activity
2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid is a complex organic compound with potential biological significance. Its unique bicyclic structure, characterized by a tert-butoxycarbonyl group, contributes to its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and potential therapeutic applications.
The molecular formula of this compound is C14H23NO5, with a molecular weight of approximately 285.34 g/mol. The compound features a carboxylic acid functional group and an amine moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in immunological pathways. Research indicates that it may exert effects through the following mechanisms:
- Binding Affinity : Studies have shown that this compound exhibits significant binding affinity for specific proteins involved in immune signaling pathways.
- Molecular Docking Simulations : Computational studies using molecular docking simulations have elucidated how this compound interacts at the molecular level with target proteins, providing insights into its potential therapeutic applications.
- Biochemical Assays : Experimental assays have demonstrated the efficacy of this compound against various biological targets, indicating its potential as a lead compound for drug development.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound in various contexts:
- Immunomodulatory Effects : Research has shown that this compound can modulate immune responses, potentially making it useful in treating autoimmune diseases or enhancing vaccine efficacy.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(tert-butoxycarbonyl)amino-bicyclo[3.3.1]nonane | C13H21NO5 | Different bicyclic structure; potential neuropharmacological applications |
| 4-amino-bicyclo[3.3.0]octane | C11H17N | Lacks the tert-butoxycarbonyl group; simpler structure |
| 4-(tert-butoxycarbonyl)aminocyclohexane | C11H19NO3 | Saturated ring structure; distinct pharmacological profile |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the unique position of this compound within its chemical class.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid?
Answer:
The synthesis typically involves constructing the bicyclo[2.2.2]octane core early in the sequence. A common approach includes:
- Step 1: Formation of the oxabicyclo[2.2.2]octane scaffold via Diels-Alder cyclization or photochemical methods, as seen in related bicyclo intermediates (e.g., 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid derivatives) .
- Step 2: Introduction of the Boc-protected amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions, analogous to methods for Boc-protected boronic acids .
- Step 3: Acetic acid side-chain attachment via alkylation or coupling reactions (e.g., Mitsunobu or peptide coupling reagents).
Purification often employs silica gel chromatography, followed by recrystallization for stereochemical integrity .
Advanced: How can researchers address low yields during coupling reactions involving bicyclo[2.2.2]octane intermediates?
Answer:
Low yields may arise from steric hindrance or poor solubility of the bicyclic core. Mitigation strategies include:
- Optimizing Solvent Systems: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility, as demonstrated in peptide coupling protocols .
- Activating Agents: Employ carbodiimides (EDC/HOBt) or phosphonium reagents (PyBOP) to improve reaction efficiency .
- Temperature Control: Conduct reactions at 0–4°C to reduce side reactions while maintaining reactivity .
Documented challenges in similar bicyclo systems highlight the need for iterative optimization of molar ratios and reaction times .
Basic: What spectroscopic methods are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- 1H/13C NMR: To verify the bicyclo[2.2.2]octane framework (e.g., characteristic splitting patterns for bridgehead protons) and Boc-group signals (e.g., tert-butyl singlet at δ 1.4 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ expected for C14H21NO4: 267.32 g/mol) .
- Infrared (IR) Spectroscopy: Identification of carbonyl stretches (Boc group: ~1690–1720 cm⁻¹; acetic acid: ~1700 cm⁻¹) .
Advanced: How can stereochemical integrity be ensured during synthesis, particularly at bridgehead positions?
Answer:
- Chiral Resolution: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak®) to separate enantiomers, as applied in bicyclo[2.2.2]octane derivatives .
- X-ray Crystallography: Definitive confirmation of absolute configuration via single-crystal analysis, especially for novel intermediates .
- Stereoselective Synthesis: Employ asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) during bicyclo formation to control stereochemistry .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing and reactions .
- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage: Keep sealed in dry, room-temperature environments to prevent hydrolysis of the Boc group .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH Sensitivity: The Boc group is labile under acidic conditions (pH < 3) and stable in neutral/basic buffers. Stability studies using HPLC can quantify degradation products .
- Thermal Stability: Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) reveals decomposition above 60°C, necessitating cold storage .
Basic: What analytical techniques are recommended for assessing purity?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to monitor impurities; validate with spiked samples .
- Elemental Analysis: Confirm C/H/N ratios within ±0.4% of theoretical values .
Advanced: How can computational modeling aid in studying this compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to enzymes/receptors, leveraging the bicyclo scaffold’s rigidity for pose refinement .
- MD Simulations: Assess conformational stability in aqueous environments (e.g., GROMACS) to guide derivatization for improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
